molecular formula C21H44O5Si B14372159 {3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane CAS No. 90139-28-9

{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane

Cat. No.: B14372159
CAS No.: 90139-28-9
M. Wt: 404.7 g/mol
InChI Key: KKUVANGOQBJREW-UHFFFAOYSA-N
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Description

{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane is a silane compound that features an oxirane (epoxide) group and three pentyloxy groups attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane typically involves the reaction of {3-[(Oxiran-2-yl)methoxy]propyl}silane with pentyloxy groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to ensure the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane undergoes several types of chemical reactions, including:

    Oxidation: The oxirane group can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the pentyloxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane group typically yields diols, while reduction can produce alcohols.

Scientific Research Applications

{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds.

    Biology: Employed in the modification of biomolecules and surfaces for various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of {3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane involves the interaction of its functional groups with target molecules. The oxirane group is highly reactive and can form covalent bonds with nucleophiles, while the pentyloxy groups provide hydrophobic properties. These interactions enable the compound to modify surfaces, enhance adhesion, and facilitate the delivery of active ingredients in various applications.

Comparison with Similar Compounds

Similar Compounds

    {3-[(Oxiran-2-yl)methoxy]propyl}trimethoxysilane: Similar structure but with trimethoxy groups instead of pentyloxy groups.

    {3-[(Oxiran-2-yl)methoxy]propyl}triethoxysilane: Contains triethoxy groups instead of pentyloxy groups.

    {3-[(Oxiran-2-yl)methoxy]propyl}triisopropoxysilane: Features triisopropoxy groups instead of pentyloxy groups.

Uniqueness

{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane is unique due to the presence of pentyloxy groups, which impart specific hydrophobic properties and influence the compound’s reactivity and compatibility with various substrates. This makes it particularly valuable in applications where enhanced adhesion and surface modification are required.

Properties

CAS No.

90139-28-9

Molecular Formula

C21H44O5Si

Molecular Weight

404.7 g/mol

IUPAC Name

3-(oxiran-2-ylmethoxy)propyl-tripentoxysilane

InChI

InChI=1S/C21H44O5Si/c1-4-7-10-15-24-27(25-16-11-8-5-2,26-17-12-9-6-3)18-13-14-22-19-21-20-23-21/h21H,4-20H2,1-3H3

InChI Key

KKUVANGOQBJREW-UHFFFAOYSA-N

Canonical SMILES

CCCCCO[Si](CCCOCC1CO1)(OCCCCC)OCCCCC

Origin of Product

United States

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